Cfg-920

Catalog No.
S548881
CAS No.
1260006-20-9
M.F
C14H13ClN4O
M. Wt
288.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cfg-920

CAS Number

1260006-20-9

Product Name

Cfg-920

IUPAC Name

1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI Key

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CFG-920; CFG920; CFG 920.

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

The exact mass of the compound 1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone is 288.0778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cfg-920 (CAS: 1260006-20-9), also known as Lapiteronel or LAE001, is a potent, orally bioavailable, nonsteroidal small molecule that functions as a reversible dual inhibitor of cytochrome P450 17A1 (CYP17) and CYP11B2 (aldosterone synthase) . In pharmaceutical research and chemical procurement, it serves as a critical baseline compound for investigating androgen synthesis pathways and advanced endocrine oncology models. Unlike first-generation steroidal inhibitors, Cfg-920 offers a highly processable, nonsteroidal imidazolidin-2-one scaffold with excellent intrinsic oral bioavailability, making it a preferred precursor and reference standard for dual-pathway inhibition studies where avoiding steroidal off-target effects is paramount [1].

Generic substitution with standard CYP17 inhibitors, such as abiraterone acetate, introduces significant methodological and physiological artifacts in advanced biological models[1]. Abiraterone is a steroidal, irreversible inhibitor that selectively targets CYP17 but fails to suppress CYP11B2, leading to mineralocorticoid accumulation. This necessitates the co-administration of glucocorticoids (e.g., prednisone) to manage secondary cardiovascular and lipid disruptions, which confounds in vivo efficacy data and complicates formulation workflows [2]. Furthermore, other nonsteroidal analogs like orteronel or galeterone lack the specific dual-inhibition profile of Cfg-920. Procuring the exact Cfg-920 compound ensures reversible, dual-pathway suppression, eliminating the need for confounding steroidal co-treatments and providing cleaner, more reproducible readouts in complex endocrine research models.

Balanced Dual-Enzyme Inhibition Profile (CYP17 and CYP11B2)

Cfg-920 demonstrates highly potent, balanced dual inhibition against human CYP17 and CYP11B2 enzymes, with in vitro IC50 values of 23 nM and 34 nM, respectively [1]. In contrast, standard clinical benchmarks like abiraterone acetate strongly inhibit CYP17 but lack comparable CYP11B2 suppression, while other nonsteroidal agents like galeterone exhibit lower CYP17 potency (IC50 = 47 nM) without the dual-target mechanism . This precise dual-inhibition profile allows researchers to simultaneously suppress androgen and aldosterone biosynthesis using a single molecular probe.

Evidence DimensionEnzyme Inhibition Potency (IC50)
Target Compound DataCfg-920: CYP17 IC50 = 23 nM; CYP11B2 IC50 = 34 nM
Comparator Or BaselineGaleterone (CYP17 IC50 = 47 nM); Abiraterone (Lacks CYP11B2 inhibition)
Quantified DifferenceCfg-920 achieves sub-40 nM dual inhibition, whereas comparators require multi-drug regimens to achieve equivalent dual-pathway suppression.
ConditionsIn vitro human enzyme activity assays

Procuring Cfg-920 allows researchers to study dual androgen and mineralocorticoid suppression in a single nonsteroidal agent, streamlining in vivo models by eliminating the need for glucocorticoid co-administration.

Exceptional Oral Bioavailability and Predictable Pharmacokinetics

In preclinical pharmacokinetic evaluations, Cfg-920 exhibits an exceptional oral bioavailability profile, achieving 93% bioavailability (F) at a 3 mg/kg oral dose in primate models, with a rapid Tmax of 0.5 hours and a Cmax of 1382 nM[1]. This high absorption efficiency and predictable pharmacokinetic behavior differentiate it from highly lipophilic steroidal precursors (e.g., abiraterone) that often require complex lipid-based formulations, prodrug derivatization (abiraterone acetate), and strict fasting protocols to achieve sufficient systemic exposure [2].

Evidence DimensionOral Bioavailability (F%)
Target Compound Data93% at 3 mg/kg (primate model)
Comparator Or BaselineSteroidal CYP17 inhibitors (e.g., abiraterone, which requires prodrug acetate forms for adequate absorption)
Quantified DifferenceCfg-920 provides near-complete (93%) oral absorption as a free active moiety without the need for prodrug derivatization.
Conditions3 mg/kg oral dosing in non-human primate models

High intrinsic bioavailability simplifies formulation processes and ensures highly reproducible systemic exposure in complex in vivo efficacy studies, reducing animal cohort variance.

Structural Reversibility via a Nonsteroidal Scaffold

Unlike abiraterone, which forms an irreversible, covalent-like interaction with the CYP17 enzyme due to its steroidal core, Cfg-920 utilizes a 1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one scaffold to achieve potent but fully reversible inhibition . This nonsteroidal structural property prevents permanent enzyme inactivation, allowing for more dynamic dose-response modeling and washout studies in cellular assays. Furthermore, the absence of a steroidal backbone eliminates off-target cross-reactivity with other steroid hormone receptors, a common confounding factor with first-generation steroidal inhibitors[1].

Evidence DimensionBinding Mechanism and Scaffold Type
Target Compound DataReversible binding; nonsteroidal imidazolidin-2-one core
Comparator Or BaselineAbiraterone (Irreversible binding; steroidal core)
Quantified DifferenceCfg-920 enables dynamic, reversible enzyme modulation and avoids steroidal off-target effects inherent to irreversible benchmarks.
ConditionsEnzyme kinetic and structural binding assays

A reversible, nonsteroidal mechanism is essential for researchers requiring precise temporal control over enzyme inhibition and clean target specificity without steroidal background noise.

Development of Next-Generation Endocrine Oncology Models

Due to its potent dual CYP17/CYP11B2 inhibition, Cfg-920 is the optimal reference standard for developing advanced in vivo models of castration-resistant prostate cancer (CRPC). It allows researchers to evaluate tumor suppression without the confounding variables introduced by mandatory glucocorticoid co-administration, which is strictly required when using single-target agents like abiraterone [1].

Pharmacokinetic and Formulation Benchmarking

With its demonstrated 93% oral bioavailability in primate models, Cfg-920 serves as an excellent positive control for formulation scientists developing oral delivery systems for nonsteroidal, poorly water-soluble oncology drugs. Its predictable Tmax (0.5 h) and Cmax profiles make it ideal for validating novel excipient matrices or solid dispersion technologies without the need for prodrug synthesis [2].

Structural Biology and Reversible Enzyme Kinetic Assays

The nonsteroidal, reversible binding nature of Cfg-920 makes it a superior molecular probe for structural biology studies and dynamic enzyme kinetic assays. It is highly suitable for competitive binding assays, washout experiments, and crystallographic studies aiming to map the active sites of cytochrome P450 enzymes without the permanent structural alterations caused by irreversible steroidal inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

288.0777887 Da

Monoisotopic Mass

288.0777887 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UP0K5026VB

Dates

Last modified: 02-18-2024
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Mar;95:80-7. doi: 10.1016/j.steroids.2014.12.021. Epub 2015 Jan 3. Review. PubMed PMID: 25560485; PubMed Central PMCID: PMC4323677.
2: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

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